molecular formula C23H27N5O3 B601983 4-Hydroxy Estradiol 1-N3-Adenine CAS No. 428506-88-1

4-Hydroxy Estradiol 1-N3-Adenine

Cat. No. B601983
CAS RN: 428506-88-1
M. Wt: 421.50
InChI Key:
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Description

4-Hydroxy Estradiol 1-N3-Adenine is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary . It has a molecular formula of C23H27N5O3 . The compound has a molecular weight of 421.5 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy Estradiol 1-N3-Adenine can be represented by its IUPAC name: (8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol . Its InChI and SMILES representations provide further details about its molecular structure .


Physical And Chemical Properties Analysis

4-Hydroxy Estradiol 1-N3-Adenine has a molecular weight of 421.5 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 1 . The Exact Mass is 421.21138974 g/mol , and the Topological Polar Surface Area is 129 Ų .

Scientific Research Applications

Cancer Research

“4-Hydroxy Estradiol 1-N3-Adenine” is used in cancer research . It’s particularly relevant in the study of breast cancer . The mechanisms of estrogen carcinogenesis include the genotoxic effect of the estrogen metabolites . These electrophilic products react with DNA to form the depurinating adducts 4–OHE 1 /E 2 –1–N3Adenine (4–OHE 1 /E 2 –1–N3Ade) and 4–OHE 1 /E 2 –1–N7Guanine (4–OHE 1/ E 2 –1–N7Gua), which constitute over 99% of the total DNA adducts formed .

Neurology

“4-Hydroxy Estradiol 1-N3-Adenine” has been found to have neuroprotective effects . Using immortalized mouse hippocampal neuronal cells as an in vitro model, 4-hydroxyestrone, an estrone metabolite with little estrogenic activity, is found to have the strongest neuroprotective effect against oxidative neurotoxicity among 25 endogenous estrogen metabolites tested .

Pharmaceutical Toxicology

This compound is used in pharmaceutical toxicology . It’s a certified reference material for highly accurate and reliable data analysis .

Synthetic Chemistry

“4-Hydroxy Estradiol 1-N3-Adenine” is used in synthetic chemistry . It’s a building block for next-generation cancer models .

Infectious Disease Research

This compound is also used in infectious disease research . It’s particularly relevant in the study of Covid-19 .

Stable Isotope Labelled

“4-Hydroxy Estradiol 1-N3-Adenine” is a stable isotope labelled compound . It’s used in various fields of research, including cancer research, neurology, and infectious disease research .

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxy Estradiol 1-N3-Adenine are neuronal cells and DNA . This compound, a metabolite of estrone, has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It also reacts with DNA to form depurinating adducts .

Mode of Action

4-Hydroxy Estradiol 1-N3-Adenine interacts with its targets by increasing the cytoplasmic translocation of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . This is achieved through SIRT1-mediated deacetylation of p53 . The compound also reacts with adenine and guanine in DNA to form depurinating adducts .

Biochemical Pathways

The main biochemical pathway affected by 4-Hydroxy Estradiol 1-N3-Adenine is estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . The compound’s interaction with DNA also affects numerous signaling pathways involved in neoplastic transformation .

Pharmacokinetics

It is known that estrogens, including this compound, circulate bound to sex hormone-binding globulin and albumin .

Result of Action

The result of the action of 4-Hydroxy Estradiol 1-N3-Adenine is a strong protective effect against oxidative neuronal damage . It has been found to be more effective than 17β-estradiol in protecting against oxidative neurotoxicity . The compound’s interaction with DNA leads to the formation of depurinating adducts .

Action Environment

The action of 4-Hydroxy Estradiol 1-N3-Adenine can be influenced by various environmental factors. For instance, oxidative stress, an important etiological factor in the development of neurodegenerative diseases, can enhance the neuroprotective effect of this compound . Additionally, the compound’s action can be affected by the presence of high concentrations of glutamate, an excitatory neurotransmitter that induces cellular oxidative stress .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,17,24,29-31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,17+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJSSPVGVAZWDZ-GXPADDFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857770
Record name (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

428506-88-1
Record name (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy Estradiol 1-N3-Adenine
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4-Hydroxy Estradiol 1-N3-Adenine
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Reactant of Route 6
4-Hydroxy Estradiol 1-N3-Adenine

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